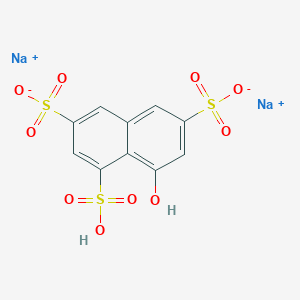

disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate

Descripción general

Descripción

Disodium 4,5-dihydroxy-2,7-naphthalenedisulfonate, also known as 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a chemical compound with the molecular formula C10H6Na2O8S2 . It is used to improve the visualization of trichothecenes on developed TLC plates and serves as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids .

Molecular Structure Analysis

The molecular structure of disodium 4,5-dihydroxy-2,7-naphthalenedisulfonate is represented by the formula C10H6Na2O8S2 . The average mass of the molecule is 364.259 Da and the monoisotopic mass is 363.929962 Da .Physical And Chemical Properties Analysis

Disodium 4,5-dihydroxy-2,7-naphthalenedisulfonate has a melting point of over 300.0°C . It is very soluble in water . The color of the compound can range from beige-gray to white or brown .Aplicaciones Científicas De Investigación

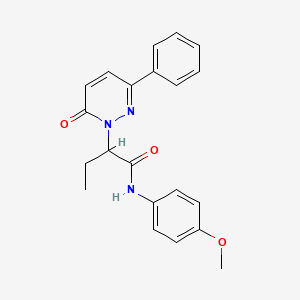

Synthesis of Azo-Linked Schiff Bases

Disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate is used in the synthesis of azo-linked Schiff bases. These compounds are prepared by the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions .

Preparation of Metal Complexes

The azo-linked Schiff bases synthesized using disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate can be used to prepare metal complexes of cobalt (II), copper (II), and nickel (II). These complexes are characterized by infrared spectra, UV–Vis, 1 H- and 13 C-n.m.r., atomic absorption spectroscopy, mass spectroscopy, elemental analyses, thermogravimetric analysis, conductivity and magnetic measurements .

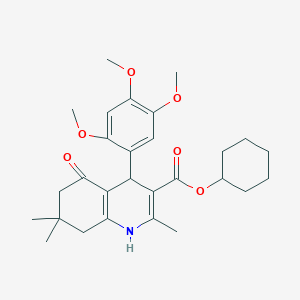

Dye and Pigment Production

Disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate serves as an intermediate in the production of dyes and pigments . The compound’s ability to form complex structures makes it valuable in the creation of a wide range of colorants.

Chelating Reagents

The compound is also used in the synthesis of chelating reagents . These are substances that can form several bonds to a single metal ion, making them useful in many scientific and industrial applications.

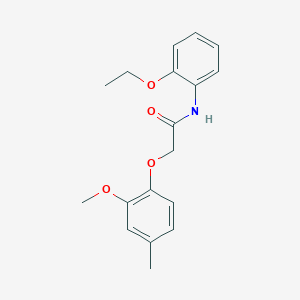

Synthesis of Sulfonic and Sulfinic Acids

Disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate is used in the synthesis of sulfonic and sulfinic acids . These acids are important in a variety of chemical reactions and industrial processes.

Visualization of Trichothecenes on TLC Plates

The compound is used to improve the visualization of trichothecenes on developed thin-layer chromatography (TLC) plates . This enhances the ability to detect and analyze these mycotoxins, which are produced by various species of fungi.

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in the production of dyes, pigments, chelating reagents, sulfonic and sulfinic acids .

Mode of Action

As an intermediate in the production of various compounds, it likely interacts with other chemicals in a series of reactions to form the desired end products .

Biochemical Pathways

Given its role as an intermediate in chemical synthesis, it is likely involved in various biochemical pathways depending on the specific end product being synthesized .

Result of Action

Its primary use as an intermediate in chemical synthesis suggests that its effects are largely dependent on the specific reactions it is involved in and the end products of these reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of disodium 4-hydroxy-5-sulfo-2,7-naphthalenedisulfonate . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it is involved in .

Propiedades

IUPAC Name |

disodium;4-hydroxy-5-sulfonaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O10S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBPOBYLYIXCZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-ethyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5087523.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B5087553.png)

![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5087583.png)

![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)

![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)

![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)

![3-(3,4-difluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5087614.png)

![3-{[1-(2-adamantyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5087626.png)